DNA Adduct Formation as Common Biomarker
In a study of five hepatocarcinogenic PA/PA N-oxide pairs, rat liver microsomal metabolism of heliotrine N-oxide was demonstrated to produce the same set of four DHP-derived DNA adducts as its parent compound heliotrine and other PA N-oxides (lasiocarpine N-oxide, retrorsine N-oxide, monocrotaline N-oxide) [1]. This confirms heliotrine N-oxide as a valid biomarker substrate for PA-induced genotoxicity, comparable to the more extensively studied tertiary PAs.
| Evidence Dimension | DNA adduct formation |
|---|---|
| Target Compound Data | Produces same set of four DHP-derived DNA adducts |
| Comparator Or Baseline | Heliotrine (parent PA), lasiocarpine N-oxide, retrorsine N-oxide, monocrotaline N-oxide |
| Quantified Difference | Qualitative equivalence; all five PA N-oxides produced the same adduct profile |
| Conditions | Rat liver microsomal metabolism, LC-ES-MS/MS detection |
Why This Matters
Procurement of heliotrine N-oxide enables cross-validation of DNA adduct biomarkers against a chemically distinct N-oxide standard, supporting regulatory method development and exposure assessment.
- [1] He X, Xia Q, Woodling K, Lin G, Fu PP. Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides. J Food Drug Anal. 2017 Oct;25(4):984-991. doi: 10.1016/j.jfda.2017.09.001. PMID: 28987376. View Source
